REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:7]([CH:8]=[CH:9]1)[CH:6]1[C:2]2([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:3][CH2:4][CH2:5]1>[Pd]>[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[CH:6]1[C:2]2([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:3][CH2:4][CH2:5]1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C12C3(CCCC3C(C=C1)C2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the same procedures as in Example 1
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Name
|
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
|
Type
|
product
|
Smiles
|
C12C3(CCCC3C(CC1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:7]([CH:8]=[CH:9]1)[CH:6]1[C:2]2([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:3][CH2:4][CH2:5]1>[Pd]>[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[CH:6]1[C:2]2([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:3][CH2:4][CH2:5]1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C12C3(CCCC3C(C=C1)C2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the same procedures as in Example 1
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Name
|
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
|
Type
|
product
|
Smiles
|
C12C3(CCCC3C(CC1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |